molecular formula C4H6N2S2 B13950991 4-(Aminomethyl)thiazole-2-thiol

4-(Aminomethyl)thiazole-2-thiol

Cat. No.: B13950991
M. Wt: 146.2 g/mol
InChI Key: NBUNATQNHOEJJR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)thiazole-2-thiol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an aminomethyl group at the 4-position and a thiol group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)thiazole-2-thiol typically involves the reaction of thioamides with α-halo ketones

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.

    Reduction: The compound can be reduced to yield thiazolidines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)thiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

    2-Aminothiazole: Another thiazole derivative with similar biological activities.

    4-Methylthiazole-2-thiol: Shares the thiol group but differs in the substituent at the 4-position.

    Thiazolidine: A reduced form of thiazole with different chemical properties.

Uniqueness: 4-(Aminomethyl)thiazole-2-thiol stands out due to its unique combination of an aminomethyl and thiol group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

4-(aminomethyl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C4H6N2S2/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7)

InChI Key

NBUNATQNHOEJJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)S1)CN

Origin of Product

United States

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